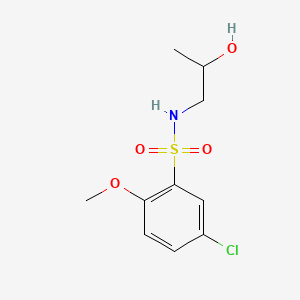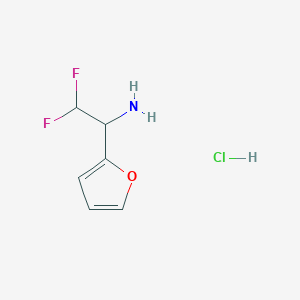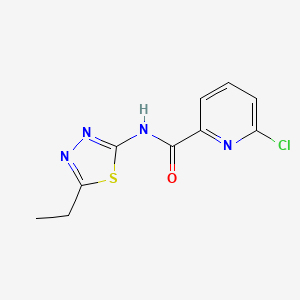
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide, also known as CHPS, is a chemical compound that belongs to the class of sulfonamide drugs. It is a white crystalline solid that is soluble in water and has a molecular weight of 301.78 g/mol. CHPS has been extensively studied for its potential use in scientific research as it exhibits various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of aqueous humor in the eye. This decrease in aqueous humor production results in a decrease in intraocular pressure, which is the primary cause of glaucoma.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the production of aqueous humor in the eye, which reduces intraocular pressure. Additionally, this compound has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide in lab experiments include its ability to inhibit carbonic anhydrase, which allows for the study of the enzyme's role in various physiological processes. Additionally, this compound has been found to have various biochemical and physiological effects, which may be useful in the study of neurological and inflammatory disorders.
The limitations of using this compound in lab experiments include the potential for side effects and the need for careful dosage control. Additionally, this compound may not be effective in all cases, and further research is needed to fully understand its potential uses.
Direcciones Futuras
There are several future directions for research involving 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide. One area of research is the development of new drugs based on the structure of this compound that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential uses in the treatment of neurological and inflammatory disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to inhibit carbonic anhydrase and its various biochemical and physiological effects make it a promising candidate for the treatment of glaucoma, epilepsy, and other neurological and inflammatory disorders. Further research is needed to fully understand its potential uses and to develop new drugs based on its structure.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide involves the reaction between 5-chloro-2-methoxybenzenesulfonyl chloride and 2-hydroxypropylamine in the presence of a base such as triethylamine. The reaction takes place under controlled conditions of temperature and pressure to yield this compound as a product.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide has been used in various scientific research studies due to its unique properties. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S/c1-7(13)6-12-17(14,15)10-5-8(11)3-4-9(10)16-2/h3-5,7,12-13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEDMEOSYWRQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2655384.png)


![Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2655390.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2655391.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride](/img/structure/B2655393.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2655394.png)
![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)


